3-Amino-2-bromo-5-fluorobenzoic acid
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Overview
Description
3-Amino-2-bromo-5-fluorobenzoic acid is an organic compound with the molecular formula C7H5BrFNO2 It is a derivative of benzoic acid, featuring amino, bromo, and fluoro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-bromo-5-fluorobenzoic acid typically involves the bromination of 2-amino-3-fluorobenzoic acid. One common method includes the use of N-bromosuccinimide (NBS) in dichloromethane at room temperature. The reaction proceeds as follows:
- Dissolve 2-amino-3-fluorobenzoic acid in dichloromethane.
- Add an equimolar amount of N-bromosuccinimide.
- Stir the mixture at room temperature for approximately 2 hours until the reaction is complete .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2-bromo-5-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.
Coupling Reactions: The compound can be used in Suzuki or Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Major Products Formed:
Substitution Reactions: Formation of substituted benzoic acids.
Oxidation: Formation of nitrobenzoic acids.
Reduction: Formation of aminobenzoic acids.
Scientific Research Applications
3-Amino-2-bromo-5-fluorobenzoic acid has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: Potential intermediate in the synthesis of pharmaceutical compounds.
Materials Science: Used in the development of novel materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-Amino-2-bromo-5-fluorobenzoic acid depends on its application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. In pharmaceuticals, its mechanism would be related to the specific drug it helps synthesize, potentially involving interactions with biological targets such as enzymes or receptors.
Comparison with Similar Compounds
- 2-Amino-3-bromo-5-fluorobenzoic acid
- 2-Amino-5-bromo-3-fluorobenzoic acid
- 3-Amino-5-bromo-2-fluorobenzoic acid
Comparison: 3-Amino-2-bromo-5-fluorobenzoic acid is unique due to the specific positions of its substituents on the benzene ring. This positional arrangement can influence its reactivity and the types of reactions it undergoes. For example, the presence of the amino group at the 3-position and the bromo and fluoro groups at the 2- and 5-positions, respectively, can affect the compound’s electronic properties and steric hindrance, making it distinct from its isomers .
Properties
IUPAC Name |
3-amino-2-bromo-5-fluorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c8-6-4(7(11)12)1-3(9)2-5(6)10/h1-2H,10H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJECBRNCVDCAQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Br)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20734512 |
Source
|
Record name | 3-Amino-2-bromo-5-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20734512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1343343-57-6 |
Source
|
Record name | 3-Amino-2-bromo-5-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20734512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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